molecular formula C14H16FN3O2S2 B5851189 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide

Katalognummer B5851189
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: NRMLKQSKIUWFMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide, also known as TAK-915, is a novel small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. TAK-915 is a potent and selective inhibitor of the GABA A α5 receptor subtype, which plays a crucial role in cognitive function and memory formation.

Wirkmechanismus

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide selectively binds to the GABA A α5 receptor subtype, which is highly expressed in the hippocampus, a brain region crucial for learning and memory. By inhibiting this receptor subtype, this compound enhances the activity of the remaining GABA A receptor subtypes, leading to improved cognitive function and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory formation in preclinical models of various neurological disorders. It has also been shown to have anxiolytic and anticonvulsant effects, making it a potential therapeutic option for anxiety and epilepsy. This compound has a good safety profile and does not cause significant side effects at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the GABA A α5 receptor subtype, making it a valuable tool for investigating the role of this receptor subtype in cognitive function and memory formation. However, this compound has some limitations, including its high cost and limited availability, which may restrict its use in some research settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide. One potential direction is to investigate its therapeutic potential in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other brain regions and neurotransmitter systems.
Conclusion:
This compound is a promising small molecule drug with potential therapeutic applications in various neurological disorders. Its selective inhibition of the GABA A α5 receptor subtype has been shown to improve cognitive function and memory formation in preclinical models. While there are some limitations to its use in lab experiments, this compound has several advantages, including its high potency and selectivity. Further research is needed to fully understand its mechanism of action and therapeutic potential in other neurological disorders.

Synthesemethoden

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide involves several steps, including the preparation of the key intermediate 5-cyclohexyl-1,3,4-thiadiazol-2-amine, which is then coupled with 4-fluorobenzenesulfonyl chloride to form the final product. The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders. The selective inhibition of the GABA A α5 receptor subtype by this compound has been shown to improve cognitive function and memory formation in these models. This compound has also been shown to have anxiolytic and anticonvulsant effects, making it a potential therapeutic option for anxiety and epilepsy.

Eigenschaften

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMLKQSKIUWFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.